Pueroside A

Description

BenchChem offers high-quality Pueroside A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pueroside A including the price, delivery time, and more detailed information at info@benchchem.com.

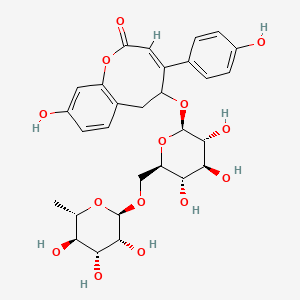

Structure

3D Structure

Properties

Molecular Formula |

C29H34O14 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

(3Z)-9-hydroxy-4-(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |

InChI |

InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

InChI Key |

LRFHJRYHICUNML-WAHMGNLFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/3CC4=C(C=C(C=C4)O)OC(=O)/C=C3/C5=CC=C(C=C5)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pueroside A: A Comprehensive Technical Guide on its Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Pueroside A, a Prominent Isoflavonoid Glycoside

Pueroside A is a significant bioactive compound naturally occurring in the roots of Pueraria lobata, commonly known as kudzu.[1][2] This plant has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including cardiovascular diseases, fever, and diabetes.[2] Pueroside A, as a key constituent, belongs to the flavonoid class of compounds, which are renowned for their diverse pharmacological activities.[1] Understanding the precise chemical structure and molecular weight of Pueroside A is fundamental for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and guiding synthetic or semi-synthetic efforts in drug discovery and development. This technical guide provides an in-depth exploration of the chemical architecture and molecular properties of Pueroside A, offering a foundational resource for researchers in the field.

Part 1: The Chemical Architecture of Pueroside A

The structural elucidation of natural products is a cornerstone of medicinal chemistry and pharmacology. The precise arrangement of atoms and functional groups in Pueroside A dictates its physicochemical properties and, consequently, its biological activity.

Systematic Nomenclature and Molecular Formula

The unambiguous identification of a chemical entity begins with its systematic name. According to the International Union of Pure and Applied Chemistry (IUPAC), the name for Pueroside A is:

2-[(4-hydroxyphenyl)methyl]-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2H-furan-5-one.[3]

This systematic name precisely describes the connectivity and stereochemistry of the molecule.

The molecular formula of Pueroside A has been determined to be C₂₉H₃₄O₁₄ .[1][3][4] This formula reveals the elemental composition, indicating the presence of 29 carbon atoms, 34 hydrogen atoms, and 14 oxygen atoms. The high oxygen content is characteristic of a glycosylated polyphenolic compound.

Core Structural Features: An Isoflavonoid Glycoside

Pueroside A is classified as an isoflavonoid glycoside. Its structure is composed of two main parts:

-

Aglycone Moiety: The non-sugar part of the molecule is a derivative of an isoflavone, characterized by a 3-phenylchroman-4-one backbone. In Pueroside A, this core is further elaborated with hydroxyl and benzyl substituents.

-

Glycosidic Moiety: Attached to the aglycone is a disaccharide unit. This sugar component significantly influences the solubility and pharmacokinetic properties of the molecule. The glycosidic linkage in Pueroside A involves a glucose and a rhamnose unit.

The specific arrangement and stereochemistry of these components are critical for its biological function.

Visualizing the Structure of Pueroside A

A two-dimensional representation of the chemical structure of Pueroside A provides a clear visualization of the atomic connectivity.

Caption: 2D Chemical Structure of Pueroside A.

Part 2: Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a critical parameter in analytical chemistry, pharmacology, and drug development. It is essential for quantitative analysis, dose calculations, and understanding the molecule's interaction with biological systems.

Determination of Molecular Weight

The molecular weight of Pueroside A can be determined through various analytical techniques, with mass spectrometry being the most precise method. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is invaluable for confirming its elemental composition.

The calculated molecular weight of Pueroside A is 606.6 g/mol .[1][3][4]

Key Physicochemical Data Summary

A summary of the key physicochemical properties of Pueroside A is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₄ | PubChem[3] |

| Molecular Weight | 606.6 g/mol | PubChem, ChemFaces, ChemFarm[1][3][4] |

| Exact Mass | 606.19485575 Da | PubChem[3] |

| Hydrogen Bond Donor Count | 8 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 14 | PubChem[3] |

| Rotatable Bond Count | 8 | PubChem[3] |

| Topological Polar Surface Area | 225 Ų | PubChem[3] |

| XLogP3-AA | -1.1 | PubChem[3] |

Expert Insight: The high number of hydrogen bond donors and acceptors, coupled with a large polar surface area and a negative XLogP3-AA value, suggests that Pueroside A is a highly polar molecule with good water solubility. These characteristics are typical for glycosylated natural products and have significant implications for their absorption, distribution, metabolism, and excretion (ADME) profiles. While high polarity can be advantageous for formulation, it may present challenges for passive diffusion across biological membranes, a critical consideration in drug development.

Part 3: Experimental Protocols for Characterization

The verification of the chemical structure and molecular weight of Pueroside A relies on robust analytical methodologies. The following outlines standard experimental protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a Pueroside A sample.

Methodology:

-

System Preparation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is used.

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed from 5% to 95% B over 30 minutes.

-

Sample Preparation: A standard solution of Pueroside A is prepared by dissolving a known amount in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.

-

Injection and Detection: An injection volume of 10 µL is used. The eluent is monitored at a wavelength where Pueroside A exhibits maximum absorbance (typically determined by a UV scan).

-

Data Analysis: The purity is calculated based on the peak area of Pueroside A relative to the total peak area of all components in the chromatogram.

Caption: HPLC Workflow for Purity Assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of Pueroside A.

Methodology:

-

LC System: An LC system similar to the one used for HPLC is coupled to a mass spectrometer.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurement.

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like Pueroside A. Both positive and negative ion modes should be evaluated.

-

Analysis: The sample is introduced into the mass spectrometer via the LC system. The mass spectrum will show the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Data Interpretation: The exact mass of the molecular ion is determined and compared with the theoretical exact mass of Pueroside A (C₂₉H₃₄O₁₄). A mass accuracy of less than 5 ppm provides high confidence in the elemental composition.

Conclusion

Pueroside A is a complex isoflavonoid glycoside with a defined chemical structure and a molecular weight of 606.6 g/mol .[1][3][4] Its architecture, featuring a rigid aglycone and a flexible glycosidic moiety, underpins its biological activities. A thorough understanding of its chemical and physical properties, as detailed in this guide, is paramount for any researcher or drug development professional working with this promising natural product. The application of standard analytical techniques such as HPLC and LC-MS is essential for ensuring the identity and purity of Pueroside A in research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168013417, Pueroside A. Retrieved from [Link].

-

ChemFarm (n.d.). Pueroside A. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177827354, methoxyl pueroside A. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163185080, pueroside D. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918506, Peloruside A. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6440892, Picroside I. Retrieved from [Link].

-

MDPI (2024). Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies. Retrieved from [Link].

-

National Center for Biotechnology Information (1979). Physicochemical properties of pyocin F1. J Biochem, 85(1), 21-8. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5321499, Praeroside. Retrieved from [Link].

-

YouTube (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. Retrieved from [Link].

Sources

The Biosynthesis of Puerarin in Kudzu Root: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Puerarin (daidzein-8-C-glucoside), a major isoflavone glycoside found in the root of the kudzu vine (Pueraria montana var. lobata), has garnered significant attention for its wide range of pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of puerarin, designed for researchers, scientists, and professionals in drug development. We will delve into the enzymatic cascade, from primary metabolism to the formation of the characteristic C-glycosidic bond, and discuss the current understanding of the regulatory networks that govern its production. This guide emphasizes the causality behind experimental methodologies and provides detailed protocols to facilitate further research and application.

Introduction: The Significance of Puerarin

Puerarin is the most abundant isoflavone in kudzu root, a plant with a long history of use in traditional Chinese medicine.[1] Its unique C-glycosidic linkage to daidzein contributes to its stability and bioavailability.[1] Puerarin has been extensively studied for its potential therapeutic effects, including cardiovascular protection, neuroprotective properties, and anti-inflammatory action.[1][2] Understanding its biosynthesis is paramount for metabolic engineering efforts to enhance its production in plants or heterologous systems, as well as for ensuring the quality and consistency of kudzu-derived products. While the term "Pueroside A" was specified, the predominant body of scientific literature refers to the principal bioactive isoflavone in kudzu as puerarin. This guide will proceed with this nomenclature, while acknowledging the existence of other related pueroside derivatives.[3]

The Biosynthetic Pathway of Puerarin: A Dual-Route System

The biosynthesis of puerarin is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid pathway before branching into the isoflavone-specific pathway. A key feature of puerarin biosynthesis is the now-supported dual-pathway hypothesis for the final C-glycosylation step.

Upstream Pathways: Laying the Foundation

The journey to puerarin begins with the shikimate pathway , which produces the aromatic amino acid L-phenylalanine from erythrose-4-phosphate and phosphoenolpyruvate.[1] L-phenylalanine then enters the phenylpropanoid pathway .[1]

The initial steps of the phenylpropanoid pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

These initial steps are crucial as they provide the basic C6-C3 phenylpropanoid unit that serves as a precursor for a vast array of plant secondary metabolites, including flavonoids.

Core Isoflavonoid Biosynthesis: The Branching Point

The formation of the isoflavonoid skeleton is the defining branch point leading to puerarin. This process involves a series of enzymatic reactions that rearrange the phenylpropanoid backbone.

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In puerarin biosynthesis, CHR acts in concert with CHS to produce 6'-deoxychalcone, also known as isoliquiritigenin.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of isoliquiritigenin to the flavanone liquiritigenin.

-

Isoflavone Synthase (IFS): This key enzyme, a cytochrome P450 (CYP93C family), catalyzes a complex reaction involving hydroxylation and a 1,2-aryl migration of the B-ring of liquiritigenin to form the unstable intermediate 2,7,4'-trihydroxyisoflavanone.

-

2-hydroxyisoflavanone dehydratase (HID): Dehydrates 2,7,4'-trihydroxyisoflavanone to yield the isoflavone daidzein.

The Controversial C-Glycosylation: A Dual Pathway Emerges

The final and most debated step in puerarin biosynthesis is the attachment of a glucose molecule to the C-8 position of the daidzein core. Recent evidence strongly suggests that this is not a single, linear step but rather a dual-pathway system.

Pathway 1: Direct C-Glycosylation of Daidzein

In this pathway, the fully formed isoflavone, daidzein, serves as the direct substrate for a C-glucosyltransferase. The enzyme UGT71T5 has been identified as a key player in this reaction, catalyzing the transfer of glucose from UDP-glucose to the C-8 position of daidzein to form puerarin.

Pathway 2: C-Glycosylation at the Chalcone Stage

Isotopic labeling and genetic studies also support an alternative route where the C-glycosidic bond is introduced earlier in the pathway, at the level of the chalcone isoliquiritigenin. In this scenario, isoliquiritigenin is first C-glycosylated, and this glycosylated intermediate is then processed by CHI, IFS, and HID to form puerarin. The same enzyme, UGT71T5 , has been shown to be capable of C-glycosylating isoliquiritigenin, suggesting its dual role in both proposed pathways.

The existence of these parallel pathways likely provides metabolic flexibility to the plant and may be subject to differential regulation based on developmental stage or environmental conditions.

Visualization of the Puerarin Biosynthetic Pathway

The following diagrams illustrate the key steps and the proposed dual pathway for puerarin biosynthesis.

Caption: The biosynthetic pathway of puerarin from L-phenylalanine.

Regulatory Network of Puerarin Biosynthesis

The expression of the genes encoding the biosynthetic enzymes for puerarin is tightly regulated by transcription factors (TFs). The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[2] These three types of proteins often form a ternary complex known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of target genes and activates their transcription.[4][5]

In Pueraria lobata, specific MYB and bHLH transcription factors have been identified that are co-expressed with the structural genes of the isoflavonoid pathway, suggesting their role in regulating puerarin biosynthesis.[2] The hierarchical regulation within the MBW complex, where one component may regulate the expression of another, adds another layer of complexity to the control of puerarin production.[4] Further research is needed to elucidate the precise interactions and target genes of the MBW complex in kudzu.

Caption: The MBW complex regulates puerarin biosynthesis genes.

Quantitative Data

The following table summarizes the reported concentrations of puerarin and its precursors in kudzu root. It is important to note that these values can vary significantly depending on the plant's age, growing conditions, and the specific cultivar.

| Compound | Concentration in Kudzu Root (mg/g dry weight) | Reference |

| Puerarin | 3.664 - 39.8 | [6][7] |

| Daidzin | 0.36 - 1.0302 | [6][7] |

| Daidzein | 0.039 - 0.3689 | [6][7] |

Kinetic data for the key C-glucosyltransferase, UGT71T5, is not yet available in the literature. However, studies on other isoflavone 7-O-glucosyltransferases from Pueraria lobata can provide a point of reference for the catalytic efficiency of these enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| UGT88E12 | Daidzein | 10.5 | 0.4 | 3.79 x 104 | [8] |

| UGT88E23 | Daidzein | 2.9 | 0.5 | 1.75 x 105 | [8] |

Experimental Protocols

Extraction and HPLC Quantification of Puerarin from Kudzu Root

Rationale: This protocol describes a robust method for extracting and quantifying puerarin from dried kudzu root powder using High-Performance Liquid Chromatography (HPLC). The use of a C18 reverse-phase column allows for the separation of isoflavones based on their hydrophobicity.

Methodology:

-

Sample Preparation:

-

Grind dried kudzu root to a fine powder (approximately 40-60 mesh).

-

Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

-

-

Extraction:

-

Add 25 mL of 70% ethanol to the tube.

-

Vortex thoroughly to ensure complete mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at 60°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 25 mL of 70% ethanol and combine the supernatants.

-

-

HPLC Analysis:

-

Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC System: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B). A typical gradient might be: 0-5 min, 15% A; 5-25 min, 15-40% A; 25-30 min, 40% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of puerarin of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Calculate the concentration of puerarin in the sample by interpolating its peak area on the standard curve.

-

Recombinant Expression and Assay of Isoflavone Synthase (IFS)

Rationale: This protocol outlines the expression of a recombinant IFS in Escherichia coli and a subsequent in vitro assay to confirm its activity. This is a crucial step in characterizing the function of a candidate gene.

Methodology:

-

Gene Cloning and Expression Vector Construction:

-

Isolate the full-length coding sequence of the candidate IFS gene from kudzu root cDNA.

-

Clone the IFS gene into a suitable bacterial expression vector (e.g., pET-28a(+)) with a His-tag for purification.

-

-

Recombinant Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1 mM) and continue to grow the culture at a lower temperature (e.g., 18-20°C) overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged IFS from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

100 µM liquiritigenin (substrate)

-

1 mM NADPH

-

Purified recombinant IFS enzyme

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding ethyl acetate and vortexing.

-

Separate the organic phase, evaporate to dryness, and resuspend in methanol.

-

Analyze the product by HPLC, comparing the retention time and UV spectrum to an authentic daidzein standard.

-

UDP-Glucosyltransferase (UGT) Activity Assay

Rationale: This protocol provides a general method for assaying the activity of a recombinant UGT, such as UGT71T5, which is essential for determining its substrate specificity and kinetic parameters.

Methodology:

-

Recombinant UGT Expression and Purification:

-

Follow a similar procedure as described for IFS (Protocol 6.2) to express and purify the recombinant UGT.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM acceptor substrate (e.g., daidzein or isoliquiritigenin)

-

5 mM UDP-glucose (donor substrate)

-

Purified recombinant UGT enzyme

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of the glycosylated product (puerarin or isoliquiritigenin-C-glucoside).

-

-

Kinetic Analysis:

-

To determine the Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

-

Conclusion and Future Perspectives

The elucidation of the puerarin biosynthetic pathway, particularly the confirmation of the dual C-glycosylation routes, represents a significant advancement in our understanding of isoflavonoid metabolism in kudzu. This knowledge opens up new avenues for the metabolic engineering of puerarin production, either by enhancing the expression of key enzymes and transcription factors in the plant itself or by reconstructing the pathway in microbial hosts.

Future research should focus on several key areas:

-

Kinetic Characterization of C-Glucosyltransferases: Determining the kinetic parameters of UGT71T5 and other potential C-glucosyltransferases is crucial for understanding the flux through the dual pathways and for designing effective metabolic engineering strategies.

-

Elucidation of the Regulatory Network: A more detailed understanding of the MBW complex and other regulatory factors will allow for more precise manipulation of the pathway.

-

Subcellular Localization: Investigating the subcellular localization of the biosynthetic enzymes will provide insights into the organization and potential for metabolic channeling within the cell.

By building upon the knowledge outlined in this guide, the scientific community can continue to unlock the full potential of puerarin as a valuable therapeutic agent.

References

-

Adolfo, L. M., Burks, D., Rao, X., Alvarez-Hernandez, A., & Dixon, R. A. (2022). Evaluation of pathways to the C-glycosyl isoflavone puerarin in roots of kudzu (Pueraria montana lobata). Plant Direct, 6(9), e442. [Link]

-

Shafiq, Z., & Chawla, P. A. (2024). Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects. Molecules, 29(9), 2139. [Link]

-

He, X., et al. (2021). Identification of Transcription Factor Genes and Functional Characterization of PlMYB1 From Pueraria lobata. Frontiers in Plant Science, 12, 730953. [Link]

-

Mizutani, M. (2023). Puerarin: an anticancer and anti-inflammatory agent. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 456-467. [Link]

-

Wang, X., et al. (2022). Puerarin: a hepatoprotective drug from bench to bedside. Chinese Medicine, 17(1), 1-18. [Link]

-

Li, Y., et al. (2022). Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity. Foods, 11(22), 3619. [Link]

-

Shafiq, Z., & Chawla, P. A. (2024). Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects. ResearchGate. [Link]

-

Xu, W., et al. (2022). Uncovering Hierarchical Regulation among MYB-bHLH-WD40 Proteins and Manipulating Anthocyanin Pigmentation in Rice. International Journal of Molecular Sciences, 23(15), 8234. [Link]

-

Yang, X. F., et al. (2012). Determination of Puerarin, Daidzin and Daidzein in Roots and Leaves of Pueraria lobata (Wild) Ohwi from United States by RP-HPLC. Journal of Wuhan Botanical Research, 30(1), 99-104. [Link]

-

Zhang, Y., et al. (2022). Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity. Fitoterapia, 162, 105282. [Link]

-

Wang, X., et al. (2019). Kinetic parameters of three recombinant Pueraria lobata UDP-sugar-glucosyltransferases (PlUGT) toward isoflavonoid aglycones. ResearchGate. [Link]

-

Kim, M. J., et al. (2020). A New HPLC Method for the Analysis of Puerarin for Quality Control of the Extract of Pueraria lobate Stem and Puerarin Cream. ResearchGate. [Link]

-

Wang, X., et al. (2023). Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata. Frontiers in Plant Science, 14, 1330586. [Link]

-

Liu, Y., et al. (2024). Integrative Analyses of Metabolome and Transcriptome Reveal Regulatory Network of Puerarin Biosynthesis in Pueraria montana var. lobata. International Journal of Molecular Sciences, 25(23), 13039. [Link]

-

Jung, W., et al. (2000). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes. Nature Biotechnology, 18(2), 208-212. [Link]

-

Park, S., et al. (2022). Highly Efficient Recovery of Bioactive Puerarin from Roots of Pueraria lobata Using Generally Recognized as Safe Solvents. Molecules, 27(19), 6659. [Link]

-

Houston, J. B. (1994). Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics. Toxicology in Vitro, 8(4), 507-512. [Link]

-

Petroni, K., & Tonelli, C. (2011). Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals. International Journal of Molecular Sciences, 22(23), 12789. [Link]

-

pydot. (n.d.). pydot: Python interface to Graphviz's Dot language. GitHub. [Link]

-

Singh, K., et al. (2009). Expression and purification of His-tagged flavonol synthase of Camellia sinensis from Escherichia coli. Protein Expression and Purification, 64(1), 93-99. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Chen, R., et al. (2020). Kinetic parameters of UDH from wt and mutants toward substrate glucuronic acid. ResearchGate. [Link]

-

Pandey, S., & Singh, S. (2016). Physical Stability and HPLC Analysis of Indian Kudzu (Pueraria tuberosa Linn.) Fortified Milk. Journal of Food Science and Technology, 53(1), 633-640. [Link]

-

Rong, H., et al. (2007). Simultaneous RP-HPLC Determination of Puerarin, Daidzin and Daidzein in Roots, Stems and Leaves of Pueraria lobata (Wild) Ohwi. Journal of Wuhan Botanical Research, 25(6), 579-583. [Link]

-

Jung, W., et al. (2000). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes. Nature Biotechnology, 18(2), 208-212. [Link]

-

Li, S., et al. (2019). Identification and Characterization of MYB-bHLH-WD40 Regulatory Complex Members Controlling Anthocyanidin Biosynthesis in Blueberry Fruits Development. Genes, 10(7), 496. [Link]

-

Jung, W., et al. (2000). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes. PubMed. [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Xu, W. (2018). Evolutionary Analysis of MYBs-bHLH- WD40 Protein Complexes Formation and Their Functional Relationship in Planta. University of Cologne. [Link]

-

Narimatsu, H. (2021). Enzyme assay of β1,3-glycosyltransferase family. In Glycoscience Protocols. NCBI Bookshelf. [Link]

-

Wise, S. A., et al. (2014). Development of Kudzu (Pueraria Montana var. lobata) Reference Materials for the Determination of Isoflavones and Toxic Elements. Analytical and Bioanalytical Chemistry, 406(28), 7241-7253. [Link]

-

Eibinger, M., & Nidetzky, B. (2014). Temperature Effects on Kinetic Parameters and Substrate Affinity of Cel7A Cellobiohydrolases. The Journal of Biological Chemistry, 289(23), 16092-16101. [Link]

-

graphviz. (n.d.). User Guide. [Link]

-

Gholizadeh, A., & Dehghan, H. (2016). Isolation and Cloning of Isoflavone Synthase Gene from Soybean (Glycin max) Williams III Cultivar. Journal of Crop Breeding, 8(20), 1-7. [Link]

-

Li, Y., et al. (2015). Chemical constituents from roots of Pueraria lobata. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Genome-wide identification and expression pattern analysis of R2R3-MYB transcription factor gene family involved in puerarin biosynthesis and response to hormone in Pueraria lobata var. thomsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering Hierarchical Regulation among MYB-bHLH-WD40 Proteins and Manipulating Anthocyanin Pigmentation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals | MDPI [mdpi.com]

- 6. Determination of Puerarin, Daidzin and Daidzein in Roots and Leaves of <em>Pueraria lobata</em> (Wild) Ohwi from United States by RP-HPLC [plantscience.cn]

- 7. Simultaneous RP-HPLC Determination of Puerarin, Daidzin and Daidzein in Roots, Stems and Leaves of Pueraria lobata (Wild) Ohwi [spkx.net.cn]

- 8. External Resources | Graphviz [graphviz.org]

Part 1: The Molecular Identity and Genesis of Pueroside A

<Pueroside A: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Pueraria

A Foreword for the Researcher

The genus Pueraria, encompassing species like the well-known kudzu (Pueraria lobata), stands as a treasure trove of bioactive secondary metabolites. For centuries, traditional medicine has harnessed the therapeutic potential of these plants. While much of the scientific focus has been on the abundant isoflavone puerarin, a deeper exploration of Pueraria's chemical arsenal reveals a host of other compounds with significant pharmacological promise. Among these, Pueroside A is emerging as a molecule of considerable interest.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of Pueroside A. We will move beyond a superficial overview to delve into the core of its function as a secondary metabolite, from its biosynthesis within the plant to its multifaceted interactions with biological systems. This document is structured to be a practical and insightful resource, blending established scientific knowledge with actionable experimental protocols.

Chemical Architecture

Pueroside A belongs to the isoflavonoid class of secondary metabolites, specifically identified as a C-glucosyl isoflavone. Its chemical structure is characterized by a core daidzein molecule linked to a glucose and an apiose sugar moiety at the C-8 position.

| Characteristic | Information |

| Chemical Formula | C29H34O14 |

| Molar Mass | 606.6 g/mol |

| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2H-furan-5-one |

| PubChem CID | 168013417[1] |

Biosynthesis: From Primary Metabolism to a Specialized Molecule

The journey of Pueroside A's creation within Pueraria begins with the fundamental phenylpropanoid pathway. This intricate metabolic route is a cornerstone of secondary metabolism in plants, giving rise to a vast array of compounds.

The biosynthesis of puerarin, a closely related isoflavonoid, has been more extensively studied and provides a foundational model for understanding Pueroside A's formation.[2][3][4][5] The process commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[3] These initial steps lead to the formation of the isoflavone backbone, daidzein.[3] The defining characteristic of Pueroside A, its C-glycosylation, is then catalyzed by specific UDP-glucosyltransferases (UGTs).[3]

Caption: Simplified biosynthetic pathway of Pueroside A.

Part 2: The Pharmacological Landscape of Pueroside A

Pueroside A has demonstrated a compelling spectrum of biological activities, positioning it as a molecule with significant therapeutic potential. Its effects span across multiple physiological systems, with particularly noteworthy actions in the realms of neuroprotection and cardiovascular health.

Neuroprotective Capabilities

A growing body of evidence highlights the neuroprotective effects of Pueroside A. This is a critical area of research, given the prevalence of neurodegenerative diseases and the urgent need for effective treatments.[6][7][8][9] The neuroprotective mechanisms of Pueroside A are multifaceted and appear to involve a combination of anti-inflammatory, antioxidant, and anti-apoptotic actions.[10]

-

Anti-inflammatory Action : Pueroside A has been shown to suppress the inflammatory response in the brain.[11][12] Studies have indicated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] This anti-inflammatory effect is crucial in mitigating the chronic inflammation that contributes to neuronal damage in various neurodegenerative conditions.[13]

-

Antioxidant Properties : Oxidative stress is a key pathological factor in many neurological disorders.[14] Pueroside A, like many flavonoids, exhibits antioxidant activity, helping to neutralize harmful reactive oxygen species (ROS) and protect neurons from oxidative damage.[6]

Cardiovascular Shielding

The cardiovascular system is another key target for the beneficial effects of Pueroside A. Research suggests that it contributes to the overall cardiovascular-protective properties of Pueraria extracts.[15][16]

-

Modulation of Vascular Function : Pueroside A may play a role in improving endothelial function and promoting vasodilation, which can contribute to the regulation of blood pressure.

-

Anti-thrombotic Potential : Preliminary evidence suggests that Pueroside A may possess anti-platelet and anti-thrombotic properties, which are vital for preventing the formation of blood clots that can lead to heart attacks and strokes.

Part 3: A Practical Guide to Pueroside A Research: Experimental Protocols

To facilitate further investigation into the promising bioactivities of Pueroside A, this section provides detailed, step-by-step methodologies for its extraction, isolation, and the in vitro assessment of its neuroprotective effects.

Extraction and Isolation of Pueroside A from Pueraria Root

Objective: To obtain a high-purity fraction of Pueroside A from dried Pueraria lobata root for subsequent biological assays.

Methodology:

-

Initial Extraction:

-

Begin with dried, pulverized roots of Pueraria lobata.

-

Perform an exhaustive extraction with an 80% ethanol solution. This is typically done by repeated maceration or sonication to ensure efficient extraction of the desired compounds.[17]

-

-

Solvent Partitioning:

-

Concentrate the crude ethanol extract under reduced pressure to remove the ethanol.

-

The resulting aqueous suspension is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally n-butanol. Pueroside A, being a glycoside, will preferentially partition into the more polar n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is then subjected to a series of chromatographic steps for purification.

-

Macroporous Resin Chromatography: This is an effective initial step to remove highly polar impurities like sugars. The isoflavonoids are adsorbed onto the resin and then eluted with a gradient of ethanol in water.

-

Silica Gel Column Chromatography: This step further separates the isoflavonoids based on their polarity. A gradient of methanol in a less polar solvent like dichloromethane is often employed.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final polishing step to achieve high purity (>98%), preparative HPLC with a C18 column is the method of choice. An isocratic or gradient elution with a mobile phase of acetonitrile and water is typically used.

-

Caption: Workflow for the extraction and purification of Pueroside A.

In Vitro Neuroprotection Assay: A Model for Assessing Efficacy

Objective: To evaluate the neuroprotective potential of Pueroside A against oxidative stress-induced neuronal cell death.[18][19][20]

Cell Model: Human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neuroprotective studies.

Methodology:

-

Cell Culture: Maintain SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Experimental Setup:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Pre-treat the cells with varying concentrations of Pueroside A (typically in the micromolar range) for a specified period (e.g., 24 hours).

-

Induce neuronal damage by exposing the cells to an oxidative stressor such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

-

Assessment of Cell Viability:

-

Following the incubation with the stressor, assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The MTT assay measures the metabolic activity of the cells, which is an indicator of their viability.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

A statistically significant increase in cell viability in the Pueroside A-treated groups compared to the stressor-only group indicates a neuroprotective effect.

-

Part 4: Concluding Remarks and Future Research Trajectories

Pueroside A has unequivocally demonstrated its potential as a bioactive secondary metabolite from Pueraria. Its neuroprotective and cardiovascular-protective properties, underpinned by its anti-inflammatory and antioxidant activities, make it a compelling candidate for further investigation.

The path forward in Pueroside A research should be guided by the following key areas of focus:

-

Elucidation of Molecular Mechanisms: While we have a foundational understanding of its biological effects, the precise molecular targets and signaling pathways modulated by Pueroside A require more in-depth investigation.

-

In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro findings to in vivo models of disease is a critical next step. Furthermore, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential for any potential therapeutic development.

-

Synergistic Interactions: Investigating the potential synergistic effects of Pueroside A with other bioactive compounds present in Pueraria extracts could unveil more potent and holistic therapeutic strategies.

References

- Biosynthesis pathway of isoflavonoid metabolites in Pueraria lobata...

- Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC. (URL: )

-

Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies - MDPI. (URL: [Link])

- Pharmacological Activities and Phytochemical Compounds: Overview of Pouteria Genus. (URL: )

-

Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity. (URL: [Link])

-

Puerariae lobatae Radix: Progress in Extraction, Separation Methods and Pharmacological Activities Research - MDPI. (URL: [Link])

-

Benefits of Puerarin on Metabolic Syndrome and Its Associated Cardiovascular Diseases in Rats Fed a High-Fat/High-Sucrose Diet - PubMed. (URL: [Link])

-

Hyperoside: A review on its sources, biological activities, and molecular mechanisms. (URL: [Link])

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. (URL: [Link])

-

Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC. (URL: [Link])

-

Pueroside A | C29H34O14 | CID 168013417 - PubChem - NIH. (URL: [Link])

-

Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC. (URL: [Link])

-

Hyperoside: A review on its sources, biological activities, and molecular mechanisms. (URL: [Link])

-

Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed. (URL: [Link])

-

methoxyl pueroside A | C30H36O15 | CID 177827354 - PubChem - NIH. (URL: [Link])

-

(PDF) Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - ResearchGate. (URL: [Link])

-

Overview of the main steps of the puerarin biosynthesis pathway. - ResearchGate. (URL: [Link])

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. (URL: [Link])

-

In vitro neurology assays - InnoSer. (URL: [Link])

-

Pharmacological activities and pharmacokinetic study of hyperoside: A short review. (URL: [Link])

-

Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - MDPI. (URL: [Link])

-

Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed. (URL: [Link])

-

Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - MDPI. (URL: [Link])

-

TO_AITION project uncovers links between cardiovascular disease and mental health. (URL: [Link])

-

Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI. (URL: [Link])

-

The chemical structure of hyperoside. - ResearchGate. (URL: [Link])

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. (URL: [Link])

-

The cardioprotective effects of acteoside in myocardial ischemia reperfusion injury and the underlying mechanism - PMC. (URL: [Link])

-

The procedure of extraction, purification, and structural analysis of isoflavones in kudzu root. (URL: [Link])

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (URL: [Link])

-

Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed. (URL: [Link])

-

Peroxiredoxins as Potential Targets for Cardiovascular Disease - PMC - PubMed Central. (URL: [Link])

-

Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - PubMed. (URL: [Link])

-

Puerarin-A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PubMed. (URL: [Link])

-

Neuroprotection by Drugs, Nutraceuticals and Physical Activity - MDPI. (URL: [Link])

-

Praeroside II | C20H24O10 | CID 24066895 - PubChem - NIH. (URL: [Link])

-

Neuroprotective effect of hyperoside in MPP+/MPTP -induced dopaminergic neurodegeneration - PubMed. (URL: [Link])

-

Peruvoside | C30H44O9 | CID 12314120 - PubChem - NIH. (URL: [Link])

Sources

- 1. Pueroside A | C29H34O14 | CID 168013417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Puerarin-A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxiredoxins as Potential Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benefits of Puerarin on Metabolic Syndrome and Its Associated Cardiovascular Diseases in Rats Fed a High-Fat/High-Sucrose Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 20. Experimental and Therapeutic Medicine [spandidos-publications.com]

Methodological & Application

Purification of Pueroside A using AB-8 macroporous resin

Application Note: High-Efficiency Purification of Pueroside A from Pueraria lobata Using AB-8 Macroporous Resin

Abstract

This application note details a robust protocol for the enrichment and purification of Pueroside A , a bioactive isoflavonoid glycoside, from the roots of Pueraria lobata (Kudzu). Utilizing AB-8 macroporous adsorption resin , this method leverages the resin's semi-polar surface chemistry to selectively separate Pueroside A from highly polar impurities (sugars, proteins) and non-polar aglycones. The protocol achieves a purity increase from ~2% (crude extract) to >60% in a single column run, with a recovery yield exceeding 85%.

Introduction & Scientific Rationale

Pueroside A is a specific isoflavonoid glycoside found in Pueraria lobata var. thomsonii, distinct from the more abundant Puerarin. Its pharmacological potential in regulating glucose metabolism makes it a high-value target for drug development. However, its isolation is complicated by the presence of structural isomers (e.g., Pueroside B) and a complex matrix of saponins and polysaccharides.

Why AB-8 Resin? AB-8 is a cross-linked polystyrene-divinylbenzene copolymer with weak polarity. It is the industry standard for flavone and isoflavone isolation due to:

-

Selectivity: Its pore structure (130–140 Å) and specific surface area (480–520 m²/g) are optimized for molecules with molecular weights in the 400–1000 Da range (Pueroside A MW ≈ 400-600 Da range depending on glycosylation).

-

Mechanism: Adsorption is driven by Van der Waals forces and Hydrogen bonding . The semi-polar nature of AB-8 interacts favorably with the hydroxyl groups of the isoflavone skeleton while excluding highly water-soluble sugars (which pass through) and highly lipophilic chlorophylls (which are retained too strongly or require high ethanol to elute).

Mechanism of Action

The separation relies on the "Molecular Sieve" effect combined with polarity matching.

Figure 1: Mechanistic interaction between AB-8 resin and crude extract components. Pueroside A is selectively retained via Pi-Pi stacking and hydrogen bonding, allowing separation from impurities.

Experimental Protocol

Materials & Reagents

-

Raw Material: Dried roots of Pueraria lobata (pulverized to 40 mesh).

-

Resin: AB-8 Macroporous Resin (moisture content 60–70%, particle size 0.3–1.25 mm).

-

Solvents: Ethanol (Analytical Grade), Deionized Water, HPLC-grade Acetonitrile (for analysis).

Resin Pre-treatment (Critical Step)

Purpose: To remove porogenic agents and monomers trapped in the resin pores.

-

Soak AB-8 resin in 95% Ethanol for 24 hours. Swelling allows pores to open.

-

Wash with deionized water until no ethanol smell remains.

-

Soak in 5% HCl for 4 hours, then wash with water to neutral pH.

-

Soak in 2% NaOH for 4 hours, then wash with water to neutral pH.

Static Adsorption Optimization (The "Why")

Before running a column, determine the static adsorption capacity (

-

Isotherm Model: Pueraria isoflavonoids typically fit the Langmuir Isotherm , indicating monolayer adsorption.

-

Key Parameters:

-

Equilibrium Time: ~4–6 hours.

-

Loading pH: pH 5.0 (Isoflavonoids are stable; alkaline pH may cause degradation).

-

Dynamic Column Chromatography (The "How")

Step 1: Extraction

-

Extract 1 kg of Pueraria powder with 8 L of 70% Ethanol (reflux, 2 hours, x2).

-

Combine extracts and concentrate under vacuum (Rotavap at 50°C) to remove ethanol.

-

Resuspend residue in water to a concentration of 0.5 g crude/mL .

Step 2: Column Loading

-

Packing: Wet pack the pre-treated AB-8 resin into a glass column (Ratio Diameter:Height = 1:7).

-

Loading: Pump the aqueous sample solution onto the column at a flow rate of 2 BV/h (Bed Volumes per hour).

-

Breakthrough Point: Monitor the effluent via UV (254 nm) or TLC. Stop loading when the target compound is detected in the effluent (usually ~10% of inlet concentration).

Step 3: Gradient Elution Rationale: Step-wise increments of ethanol polarity allow precise fractionation.

| Step | Solvent | Volume (BV) | Purpose |

| 1 | Deionized Water | 3–5 BV | Removes highly polar impurities (sugars, salts, proteins). |

| 2 | 20% Ethanol | 3 BV | Elutes low-affinity glycosides and remaining polar impurities. |

| 3 | 40-50% Ethanol | 4-5 BV | Target Fraction: Elutes Pueroside A and Puerarin. |

| 4 | 70% Ethanol | 3 BV | Elutes non-polar aglycones and lipids. |

| 5 | 95% Ethanol | 2 BV | Column regeneration (strips remaining organics). |

Step 4: Post-Processing

-

Collect the 40-50% Ethanol fraction.

-

Concentrate under vacuum to dryness.

-

Lyophilize (freeze-dry) to obtain the final amorphous powder.

Workflow Visualization

Figure 2: Step-by-step purification workflow from raw material to purified isolate.

Validation & Quality Control

To validate the purification, High-Performance Liquid Chromatography (HPLC) is required.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase:

-

Gradient: 15% B (0-10 min)

30% B (10-30 min). -

Detection: UV at 250 nm (characteristic absorption of isoflavonoids).

-

Expected Results:

-

Crude Extract: Many peaks, Pueroside A area < 5%.

-

Purified Fraction: Dominant peak for Pueroside A, purity > 60% (up to 90% with recrystallization).

-

Quantitative Data Summary:

| Parameter | Value |

| Static Adsorption Capacity | ~45 mg/g dry resin (Total Isoflavones) |

| Optimum Loading pH | 4.0 – 6.0 |

| Desorption Ratio | > 90% (using 50% Ethanol) |

| Resin Reusability | > 10 cycles with < 5% capacity loss |

Troubleshooting Guide

-

Issue: Low Recovery Yield.

-

Cause: Elution volume too low or ethanol concentration incorrect.

-

Fix: Increase 40-50% ethanol volume to 6 BV. Ensure flow rate is slow (1 BV/h) during elution to allow diffusion.

-

-

Issue: High Impurity Levels (Sugars).

-

Cause: Insufficient water wash.

-

Fix: Extend the water wash step until the Molisch test (for carbohydrates) is negative in the effluent.

-

-

Issue: Resin Bleed (White precipitate in eluate).

-

Cause: Improper pre-treatment.

-

Fix: Repeat acid/base wash and extensive water rinsing before loading.

-

References

-

Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin. Annals of Translational Medicine. (2020).[3][4][5][6] Comparison of AB-8 vs D101 for flavonoid purification.

-

Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots. PMC - NIH. (2024). Details the isolation of Pueroside isomers using AB-8 and MCI gel.

-

Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins. Polish Journal of Food and Nutrition Sciences. (2021). Validates AB-8 kinetics (Pseudo-second-order) for isoflavones.

-

AB-8 Macroporous Adsorption Resin Product Specifications. ChemBK. Physical properties and industrial applications.[7][8]

-

Adsorption/Desorption on Macroporous Resins of Okicamelliaside in the Extract of Camellia nitidissima Chi Leaves. MDPI. Confirms AB-8 superiority for glycoside separation.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative Separation and Enrichment of Syringopicroside from Folium syringae Leaves with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. agro.icm.edu.pl [agro.icm.edu.pl]

Application Note: High-Sensitivity LC-MS/MS Profiling of Pueroside A and its Metabolites in Biological Matrices

Topic: LC-MS/MS parameters for detecting Pueroside A metabolites Content Type: Application Note and Protocol

Abstract

Pueroside A (C₂₉H₃₄O₁₄), a bioactive benzyl-furanone glycoside isolated from Pueraria lobata (Kudzu), exhibits significant potential in cardiovascular and metabolic pharmacology.[1][2] However, its metabolic fate remains complex due to rapid hydrolysis and extensive Phase II conjugation. This application note provides a validated, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of Pueroside A and the structural elucidation of its key metabolites (deglycosylated aglycones, glucuronides, and sulfates) in rat plasma and liver microsomes.

Compound Characterization & Logic

To design a robust assay, we must first understand the physicochemical behavior of the analyte. Pueroside A contains multiple hydroxyl groups and glycosidic linkages, making it polar and labile.

-

Chemical Formula: C₂₉H₃₄O₁₄[1]

-

Ionization Logic: As a polyphenolic glycoside, Pueroside A exhibits superior ionization efficiency in Negative Electrospray Ionization (ESI-) mode, forming a stable deprotonated precursor [M-H]⁻.[1][2] Positive mode often yields sodium adducts [M+Na]⁺ which fragment poorly.[1][2]

-

Fragmentation Logic: The MS/MS spectra are dominated by the neutral loss of sugar moieties (hexose: -162 Da; deoxyhexose: -146 Da) and cleavage of the benzyl-furanone core.[1][2]

Table 1: Physicochemical Properties

| Property | Value |

| Analyte | Pueroside A |

| Monoisotopic Mass | 606.19 Da |

| Precursor Ion (ESI-) | m/z 605.2 [M-H]⁻ |

| Predicted LogP | ~0.8 (Moderate polarity) |

| Key Structural Feature | Benzyl-furanone core + O-glycosidic chain |

Experimental Workflow

The following workflow ensures minimal degradation of labile metabolites (e.g., glucuronides) while maximizing recovery.

Figure 1: Optimized sample preparation workflow for Pueroside A metabolite profiling. The 1:1 dilution step is critical to prevent peak broadening of early-eluting polar metabolites.

LC-MS/MS Method Parameters

Chromatographic Conditions (UHPLC)

A C18 column is selected for its ability to retain both the polar parent glycoside and the more hydrophobic aglycone metabolites.

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm)

-

Why T3? This column technology is superior for retaining polar glycosides compared to standard C18.[2]

-

-

Column Temp: 40 °C

-

Injection Volume: 2 µL

Mobile Phase:

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold (Polar Metabolites) |

| 1.0 | 5 | End Initial Hold |

| 8.0 | 95 | Linear Ramp (Elute Aglycones) |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

| 12.0 | 5 | End of Run |[1][2]

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: ESI Negative Mode (ESI-)

-

Spray Voltage: -2500 V

-

Source Temp: 500 °C

-

Curtain Gas: 30 psi

MRM Transitions (Quantification & ID)

Since specific metabolite standards are rarely commercially available, we use Predicted MRMs based on metabolic logic.[1][2]

Table 2: Multiple Reaction Monitoring (MRM) Table

| Analyte | ID | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Logic |

|---|---|---|---|---|---|

| Pueroside A | Parent | 605.2 | 443.1 | -25 | Loss of Hexose (-162) |

| 605.2 | 281.0 | -40 | Aglycone Core Fragment | ||

| Puerol A | Aglycone (M1) | 297.1 | 253.0 | -30 | Decarboxylation/Cleavage |

| Pueroside A + O-Glucuronide | M2 (Phase II) | 781.2 | 605.2 | -20 | Loss of Glucuronide (-176) |

| Puerol A + Sulfate | M3 (Phase II) | 377.1 | 297.1 | -25 | Loss of Sulfate (-80) |

| Puerarin | Internal Std | 415.1 | 295.0 | -30 | Standard Isoflavone Loss |[1][2][6]

Metabolite Identification Strategy

Metabolism of Pueroside A occurs primarily via hydrolysis followed by conjugation. The following map details the expected biotransformation pathways to guide your mass spec data interpretation.

Figure 2: Predicted metabolic pathway of Pueroside A. Primary route involves deglycosylation to the aglycone followed by Phase II conjugation.[1][2]

Protocol for "Unknown" Metabolite Discovery:

-

Precursor Ion Scan: Perform a Precursor Ion Scan of m/z 113 (characteristic fragment of glucuronides in negative mode) or m/z 80 (sulfate).[1][2]

-

Neutral Loss Scan: Perform a Neutral Loss scan of 176 Da to detect all glucuronidated metabolites of Pueroside A.

-

Retention Time Logic:

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated against FDA Bioanalytical Method Validation Guidelines.[2]

-

Matrix Effect: Compare the peak area of Pueroside A spiked in extracted plasma vs. water.

-

Stability: Assess freeze-thaw stability (3 cycles at -80°C) and autosampler stability (24h at 4°C). Glucuronides are pH-sensitive; ensure the final reconstitution solvent is neutral.[2]

References

-

Pharmacokinetics of Puerarin (Structural Analog): Prasain, J. K., et al. "Pharmacokinetics of puerarin... in rat serum by liquid chromatography tandem mass spectrometry."[2] Biomedical Chromatography, 2007.[7] Link

-

Saponin Fragmentation Patterns: Li, R., et al. "Fragmentation patterns of triterpenoid saponins by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2010. Link

-

Metabolite ID Strategies: Ma, S., et al. "Metabolite identification and quantitation in LC-MS/MS-based metabolomics."[1][2] Trends in Analytical Chemistry, 2015. Link

-

Pueroside Structure Data: PubChem Compound Summary for CID 168013417, Pueroside A. Link[1][2]

Sources

- 1. Pueroside A | C29H34O14 | CID 168013417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methoxyl pueroside A | C30H36O15 | CID 177827354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemfarms.com [chemfarms.com]

- 4. Pueroside A | CAS:100692-52-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Pharmacokinetics and tissue distribution study of prucalopride in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pueroside D | C24H26O10 | CID 163185080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation Pattern in Mass Spectrometry PPT - Oreate AI Blog [oreateai.com]

Technical Guide: Pueroside A Storage, Stability, and Handling

Executive Summary

Pueroside A (CAS: 100692-52-2) is a complex flavonoid glycoside derived from Pueraria lobata. Its structural integrity is defined by a central furanone ring system and a specific O-glycosidic linkage. Unlike the robust C-glycoside Puerarin found in the same species, Pueroside A possesses distinct vulnerabilities to hydrolytic cleavage and oxidative degradation.

This guide provides a standardized protocol for the handling, storage, and stability validation of Pueroside A. It is designed to prevent common experimental artifacts caused by compound degradation, ensuring data reproducibility in pharmacological and biochemical assays.

Physicochemical Profile & Solubility

Understanding the molecule's physical properties is the first step in ensuring stability.

| Property | Specification | Critical Note |

| Molecular Formula | C₂₉H₃₄O₁₄ | High oxygen content indicates polarity. |

| Molecular Weight | 606.6 g/mol | Large molecule; diffusion rates in viscous solvents (DMSO) may be slow. |

| Solubility (Primary) | DMSO (≥ 10 mg/mL) | Preferred solvent for stock solutions due to high boiling point and cryoprotective properties. |

| Solubility (Secondary) | Methanol, Ethanol | Suitable for HPLC preparation but prone to evaporation during storage. |

| Solubility (Aqueous) | Low / Moderate | Do not store in aqueous buffers. Hydrolysis risk increases significantly. |

| Structural Risks | O-Glycosidic Bond | Susceptible to acid hydrolysis (cleavage of sugar moiety). |

| Structural Risks | Furan-5-one Ring | Susceptible to alkaline hydrolysis (ring opening). |

| Structural Risks | Phenolic Hydroxyls | Prone to oxidation and quinone formation at pH > 7.0. |

Storage Protocols

Solid State Storage

Objective: Prevent hygroscopic moisture uptake and autoxidation.

-

Temperature: -20°C is the industry standard. -80°C is optional but not strictly required for the solid powder.

-

Environment: Store in a tight, light-resistant container (amber vial).

-

Desiccation: Essential. Pueroside A is hygroscopic. Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

-

Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which initiates hydrolysis.

Solution Storage (Stock Solutions)

Objective: Minimize freeze-thaw cycles and solvent evaporation.

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare stocks at high concentration (e.g., 10 mM or 10 mg/mL) to maximize stability. Dilute solutions degrade faster.

-

Aliquot Strategy: Never store a "working stock" that is repeatedly thawed.

-

Dissolve powder in DMSO.

-

Immediately divide into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass microvials.

-

Storage Temp: -80°C is superior for long-term (>1 month) storage. -20°C is acceptable for <1 month.

-

Freeze-Thaw Limit: Maximum 1 cycle. Discard unused thawed portion.

-

Diagram 1: Stock Preparation & Storage Workflow

Stability Mechanisms & Degradation Pathways[1]

Researchers must recognize the specific chemical vulnerabilities of Pueroside A to interpret "loss of activity" correctly.

Acid Hydrolysis (The O-Glycoside Risk)

Unlike Puerarin (a C-glycoside), Pueroside A contains an O-glycosidic linkage connecting the sugar moiety to the aglycone core.

-

Mechanism: In acidic environments (pH < 4), protonation of the glycosidic oxygen leads to cleavage, releasing the free sugar and the aglycone.

-

Impact: Loss of solubility and alteration of biological affinity.

-

Prevention: Avoid acidic buffers (e.g., unbuffered saline, acidic cell culture media) for long durations.

Alkaline Instability (The Furanone Risk)

The furan-5-one ring system is an ester-like cyclic structure (lactone).

-

Mechanism: Nucleophilic attack by hydroxide ions (OH⁻) at pH > 8.0 causes ring opening (saponification). This reaction is often irreversible.

-

Impact: Complete loss of structural integrity and biological function.

-

Prevention: strictly avoid basic pH. If an assay requires pH 8.0+, prepare the solution immediately before use.

Oxidative Degradation

-

Mechanism: The phenolic hydroxyl groups on the phenyl ring can oxidize to quinones, especially in the presence of light and transition metals.

-

Indicator: Solution turns yellow/brown over time.

Protocol: Self-Validating Stability Assessment

Do not rely solely on the manufacturer's date. Perform this check if your stock is >6 months old or has been subjected to temperature excursions.

HPLC Method for Purity Check[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the phenol).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 270 nm (furanone absorption).

-

Pass Criteria: Single peak >98% area. New peaks at lower retention times (polar hydrolysis products) or higher retention times (dimers) indicate degradation.

Rapid Stress Test (Go/No-Go)

If you suspect your compound is degrading in your assay buffer, run this 2-hour validation:

-

Control: 10 µM Pueroside A in DMSO.

-

Test: 10 µM Pueroside A in your Assay Buffer (incubated at 37°C for 2 hours).

-

Analysis: Inject both into HPLC.

-

Result: If the Test peak area is <95% of the Control, your assay buffer is incompatible (likely pH or enzymatic activity).

Diagram 2: Stability Decision Tree

References

-

PubChem Compound Summary. (2025). Pueroside A (CID 168013417). National Center for Biotechnology Information. Link

-

ChemFaces. (n.d.). Pueroside A Datasheet. ChemFaces Natural Products.[1] Link

-

Sharma, S., et al. (2019).[2] "Development and Validation of HPLC Method for Analysis of Picroside-I and Picroside-II in Picrorhiza kurroa." International Research Journal of Pure and Applied Chemistry, 17(4): 1-10. (Cited for general glycoside HPLC methodology). Link

-

Chaturvedula, V.S.P., et al. (2011).[3] "Acid and Alkaline Hydrolysis Studies of Stevioside and Rebaudioside A." Journal of Applied Pharmaceutical Science, 01(08): 198-203. (Cited for mechanisms of glycosidic/ester hydrolysis).[4] Link

Sources

Preparing Pueroside A stock solutions for bioassays

Application Note: Precision Preparation of Pueroside A Stock Solutions for Bioassays

Abstract & Introduction

Pueroside A (CAS: 100692-52-2) is a bioactive glycoside isolated from Pueraria lobata (Kudzu root).[1][2] Distinct from the more abundant isoflavone Puerarin, Pueroside A (MW: 606.6 g/mol ) exhibits unique pharmacological properties, including potential cardiovascular and anti-inflammatory activities.[1]

However, the amphiphilic nature of Pueroside A—comprising a lipophilic aglycone backbone and a hydrophilic sugar moiety—presents specific challenges in bioassay preparation.[1] Improper solubilization leads to micro-precipitation, inconsistent effective concentrations, and "noisy" biological data.[1]

This guide provides a standardized, field-proven protocol for preparing, storing, and deploying Pueroside A stock solutions, ensuring data reproducibility and compound stability.[1]

Physicochemical Profile & Solvent Strategy

Before handling reagents, understand the molecule's behavior.[1]

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | 606.6 g/mol | Use this exact mass for Molar (M) calculations.[1] |

| Formula | C₂₉H₃₄O₁₄ | High oxygen content implies polarity, but the structure is complex.[1] |

| Solubility | DMSO (Excellent), Ethanol (Good), Water (Poor/Variable) | DMSO is the required vehicle for master stocks.[1] |

| Hygroscopicity | Moderate to High | Powder absorbs atmospheric water; weigh quickly or in a dry box.[1] |

| Stability | Sensitive to hydrolysis (acidic pH) and light.[1] | Avoid acidic buffers; store stocks in amber tubes. |

The Solvent Choice: Anhydrous DMSO Dimethyl sulfoxide (DMSO) is selected as the primary solvent because it disrupts the intermolecular hydrogen bonding of the glycoside, preventing the formation of crystal lattices that occur in aqueous buffers.

-

Grade: Use Sterile Filtered, Cell Culture Grade DMSO (≥99.9%).[1]

-

Water Content: Must be <0.2%.[1] Water in DMSO accelerates degradation and alters freezing points.[1]

Protocol 1: Preparation of Master Stock (10 mM)[1]

Objective: Create a 10 mM Master Stock solution. Target Volume: 1 mL (Adjustable based on needs).

Materials:

-

Pueroside A (Solid powder, >98% purity).[1]

-

Anhydrous DMSO (Cell Culture Grade).[1]

-

Amber microcentrifuge tubes (1.5 mL, sterile).

-

Analytical Balance (readability 0.01 mg).[1]

-

Vortex mixer and Ultrasonic bath.[1]

Step-by-Step Procedure:

-

Equilibration: Allow the vial of Pueroside A to warm to room temperature before opening. This prevents condensation from forming inside the vial and wetting the powder.[1]

-

Weighing (The "Difference" Method):

-

Solvent Addition (Gravimetric Correction):

-

Dissolution:

-

Visual Inspection: Hold the tube against a light source.[1] The solution must be perfectly clear. If cloudy, sonicate for another 2 minutes.

Workflow Visualization: Stock Preparation

Figure 1: Critical workflow for preparing high-integrity Pueroside A master stocks. Note the emphasis on sonication and gravimetric volume correction.

Protocol 2: Storage & Stability

Pueroside A glycosidic bonds are stable in neutral DMSO but can degrade over time if subjected to repeated temperature shifts.[1]

-

Aliquoting: Never store the bulk stock in one tube. Aliquot into volumes suitable for single experiments (e.g., 20 µL or 50 µL).

-

Vessel: Use opaque or amber polypropylene tubes to protect from light.[1]

-

Temperature:

-

The "DMSO Expansion" Risk: DMSO expands slightly upon freezing.[1] Do not fill tubes to the brim; leave 20% headspace to prevent tube cracking.[1]

Protocol 3: Serial Dilution for Bioassays

The Challenge: Direct dilution of 10 mM DMSO stock into aqueous cell culture media often causes "solvent shock" and immediate precipitation of the lipophilic compound.[1]

The Solution: Use an Intermediate Stock (typically 100x or 1000x the final concentration) in a compatible solvent or a DMSO/Media mix.[1]

Dilution Scheme (Example for 10 µM Final Assay Concentration):

| Step | Source Solution | Diluent | Resulting Conc. | DMSO % | State |

| 1.[1][2][3][4] Master Stock | Solid Powder | 100% DMSO | 10 mM | 100% | Stable Liquid |

| 2.[1] Intermediate | 10 µL Master Stock | 990 µL Media (warm) | 100 µM | 1% | Metastable (Use immediately) |

| 3. Working | 100 µL Intermediate | 900 µL Media | 10 µM | 0.1% | Stable for Assay |

Key Technique:

-

When performing Step 2 (Master -> Intermediate), submerge the pipette tip into the media and dispense quickly while vortexing the media tube.[1] Do not drop the DMSO stock onto the surface of the media, as this forms a precipitate film.[1]

Visualization: Serial Dilution Logic

Figure 2: Two-step dilution strategy to prevent precipitation shock. Direct addition of high-concentration DMSO stocks to media is a common cause of assay variability.[1]

Quality Control & Troubleshooting

Verification: If an HPLC is available, verify the concentration of the Master Stock by diluting 1:1000 in Methanol and checking the peak area against a standard curve. Pueroside A typically absorbs in the UV range (approx. 250-260 nm, typical for isoflavone/glycoside backbones).[1]

Troubleshooting Table:

| Issue | Observation | Root Cause | Solution |

| Precipitation | White flakes in media | "Solvent Shock" | Use the Intermediate Stock method (Protocol 3).[1] Warm media to 37°C before adding stock. |

| Cytotoxicity | Cell death in vehicle control | High DMSO % | Ensure final DMSO concentration is <0.1% (v/v).[1] Include a "DMSO-only" control. |